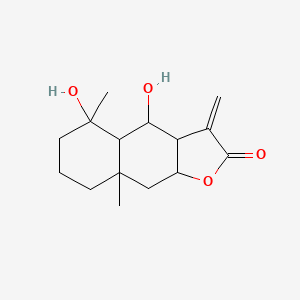
4alpha,6alpha-Dihydroxyeudesm-11(13)-en-12,8beta-olide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4alfa,6alfa-Dihidroxi-eudesm-11(13)-en-12,8beta-ólido es una lactona sesquiterpénica natural. Las lactonas sesquiterpénicas son un grupo diverso de compuestos naturales que se caracterizan por su amplia gama de actividades biológicas.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 4alfa,6alfa-Dihidroxi-eudesm-11(13)-en-12,8beta-ólido generalmente implica varios pasos, comenzando con moléculas orgánicas más simples. La ruta sintética a menudo incluye la formación del esqueleto de eudesmano, seguida de la introducción de grupos hidroxilo en las posiciones 4alfa y 6alfa, y la formación del anillo lactona. Las condiciones de reacción específicas, como la temperatura, los solventes y los catalizadores, son cruciales para la síntesis exitosa de este compuesto.
Métodos de Producción Industrial
La producción industrial de 4alfa,6alfa-Dihidroxi-eudesm-11(13)-en-12,8beta-ólido puede implicar la extracción de fuentes naturales, como plantas que producen lactonas sesquiterpénicas. Alternativamente, la síntesis a gran escala se puede lograr a través de rutas sintéticas optimizadas que aseguran un alto rendimiento y pureza.
Análisis De Reacciones Químicas
Tipos de Reacciones
4alfa,6alfa-Dihidroxi-eudesm-11(13)-en-12,8beta-ólido puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: Introducción de átomos de oxígeno adicionales, lo que a menudo conduce a la formación de derivados oxigenados más complejos.
Reducción: Eliminación de átomos de oxígeno o adición de átomos de hidrógeno, lo que puede convertir el anillo lactona en un grupo funcional diferente.
Sustitución: Reemplazo de un grupo funcional por otro, lo que puede modificar las propiedades del compuesto.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes (por ejemplo, permanganato de potasio), agentes reductores (por ejemplo, hidruro de aluminio y litio) y varios catalizadores que facilitan las reacciones de sustitución. Las condiciones de reacción como la temperatura, la presión y la elección del solvente son cruciales para lograr las transformaciones deseadas.
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir derivados más hidroxilados, mientras que la reducción puede producir alcoholes o hidrocarburos más simples.
Aplicaciones Científicas De Investigación
4alfa,6alfa-Dihidroxi-eudesm-11(13)-en-12,8beta-ólido tiene varias aplicaciones de investigación científica:
Química: Se utiliza como material de partida o intermedio en la síntesis de moléculas orgánicas más complejas.
Biología: Se estudia por sus posibles actividades biológicas, incluidas las propiedades antiinflamatorias, antimicrobianas y anticancerígenas.
Medicina: Se investiga por su potencial terapéutico en el tratamiento de diversas enfermedades debido a sus propiedades bioactivas.
Industria: Se utiliza en el desarrollo de nuevos materiales, productos farmacéuticos y agroquímicos.
Mecanismo De Acción
El mecanismo de acción de 4alfa,6alfa-Dihidroxi-eudesm-11(13)-en-12,8beta-ólido implica su interacción con objetivos moleculares y vías específicas. Por ejemplo, puede inhibir ciertas enzimas o receptores, lo que lleva a sus efectos biológicos observados. Los objetivos moleculares y las vías exactas pueden variar según la aplicación específica y el contexto biológico.
Comparación Con Compuestos Similares
4alfa,6alfa-Dihidroxi-eudesm-11(13)-en-12,8beta-ólido se puede comparar con otras lactonas sesquiterpénicas, como:
Artemisinina: Conocida por sus propiedades antimaláricas.
Partenólido: Se estudia por sus actividades antiinflamatorias y anticancerígenas.
Helenalina: Se investiga por sus efectos antiinflamatorios.
La singularidad de 4alfa,6alfa-Dihidroxi-eudesm-11(13)-en-12,8beta-ólido radica en su estructura específica y las actividades biológicas distintas que exhibe, que pueden diferir de las de otros compuestos similares.
Propiedades
IUPAC Name |
4,5-dihydroxy-5,8a-dimethyl-3-methylidene-3a,4,4a,6,7,8,9,9a-octahydrobenzo[f][1]benzofuran-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O4/c1-8-10-9(19-13(8)17)7-14(2)5-4-6-15(3,18)12(14)11(10)16/h9-12,16,18H,1,4-7H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHIDZLOHKIJPTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC(C1C(C3C(C2)OC(=O)C3=C)O)(C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

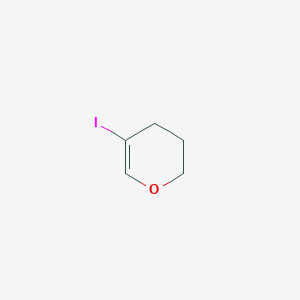
![N-[2-[2-[2-[2-[2-[2-[2-[2-(carbamothioylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B12302644.png)

![Propan-2-yl 3-[6-[5-(hydroxymethyl)-1-methyltriazol-4-yl]-2-methylpyridin-3-yl]oxycyclohexane-1-carboxylate](/img/structure/B12302659.png)
![1-[2-[[2-[2-[2-[2-[2-[4-(1,3-benzothiazol-5-ylamino)-6-tert-butylsulfonylquinolin-7-yl]oxyethoxy]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12302661.png)
![1-[1-(4-phenylbutanoyl)pyrrolidine-2-carbonyl]pyrrolidine-2-carbonitrile](/img/structure/B12302667.png)
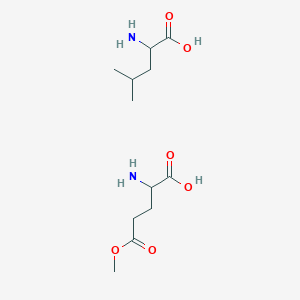
![(2R,4S)-1-[(2S)-2-acetamido-3,3-dimethyl-butanoyl]-4-hydroxy-N-[[4-(4-methylthiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12302673.png)
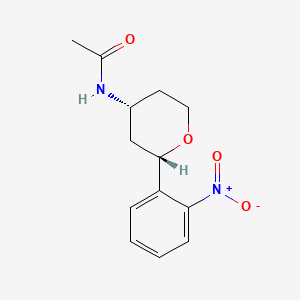
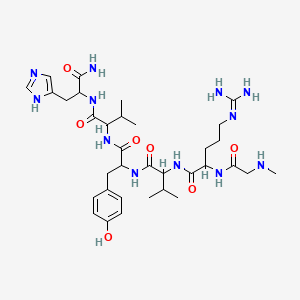


![[3-hydroxy-2-methyl-4-(7-oxofuro[3,2-g]chromen-9-yl)oxybutan-2-yl] (E)-2-methylbut-2-enoate](/img/structure/B12302698.png)
